1-(Phenoxymethyl)-1H-benzotriazole

Agricultural Chemistry Fungicide Discovery QSAR Modeling

Sourcing a benzotriazole UV absorber that does not rely on the standard ESIPT mechanism can be challenging. 1-(Phenoxymethyl)-1H-benzotriazole (CAS 111198-02-8) operates via a distinct photophysical pathway, offering a viable alternative when standard 2-(2-hydroxyphenyl) absorbers underperform due to matrix interactions. Key differentiators: • Broad UV-A/UV-B absorption (290-400 nm) for essential photodegradation protection in polymers and coatings. • Unique N-1 phenoxymethyl group enables C-C bond-forming reactions not feasible with unsubstituted or 2-substituted analogs. • QSAR-validated scaffold for antifungal lead optimization against Pyricularia oryzae and Botrytis cinerea. • Reliable supply with consistent purity (≥98%) for reproducible research and formulation outcomes.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 111198-02-8
Cat. No. B039042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenoxymethyl)-1H-benzotriazole
CAS111198-02-8
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCN2C3=CC=CC=C3N=N2
InChIInChI=1S/C13H11N3O/c1-2-6-11(7-3-1)17-10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2
InChIKeyXZWVGFYDCFRPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenoxymethyl)-1H-benzotriazole: Core Characteristics & Classification


1-(Phenoxymethyl)-1H-benzotriazole (CAS 111198-02-8) is a benzotriazole derivative wherein the 1-position nitrogen is substituted with a phenoxymethyl group. The compound exists as a colorless to light yellow crystalline solid with a molecular weight of 225.25 g/mol. It is structurally distinguished from common benzotriazole-based UV absorbers such as UV-328 (CAS 25973-55-1) or UV-P (CAS 2440-22-4) which possess a hydroxyl-phenyl substituent at the 2-position. This compound finds primary industrial relevance as an ultraviolet light absorber in the 290-400 nm range, and secondary application as a versatile synthetic intermediate in organic chemistry .

  • Polymer UV stabilization studies – broad 290–400 nm absorption via non-ESIPT mechanism
  • Heterocyclic synthesis – one-pot benzofuran construction using phenoxymethyl leaving group
  • Agrochemical lead optimization – QSAR-guided antifungal candidate evaluation

1-(Phenoxymethyl)-1H-benzotriazole: Why Substitution Fails


Generic substitution with other benzotriazole derivatives is not straightforward due to the unique electronic and steric properties conferred by the N-1 phenoxymethyl group. Unlike 2-(2-hydroxyphenyl)-benzotriazole class UV absorbers (e.g., UV-P, UV-328), which rely on an excited-state intramolecular proton transfer (ESIPT) mechanism for UV stabilization [1], 1-(phenoxymethyl)-1H-benzotriazole operates via a different photophysical pathway, potentially offering distinct stabilization or spectral properties. Furthermore, as a synthetic intermediate, the benzotriazolylmethyl moiety acts as a potent leaving group and an anion-stabilizing auxiliary, enabling unique C-C bond-forming reactions with aldehydes that are not feasible with unsubstituted benzotriazole or 2-substituted analogs . This functional specificity necessitates precise sourcing to ensure reproducible performance in both materials science and synthetic chemistry applications.

  • UV stabilization mechanism differs

    2-Hydroxyphenyl benzotriazoles rely on ESIPT photophysics; the N-1 phenoxymethyl analog operates via a distinct pathway. Photostability profiles may not transfer directly.

  • Synthetic reactivity not replicated

    The phenoxymethyl group acts as a bifunctional leaving group and anion stabilizer for benzofuran formation. Unsubstituted or 2-substituted benzotriazoles cannot support this transformation.

1-(Phenoxymethyl)-1H-benzotriazole: Comparative Evidence


QSAR-Based Antifungal Activity

In a quantitative structure-activity relationship (QSAR) study, 1-(phenoxymethyl)-1H-benzotriazole (compound I) was evaluated for antifungal activity against four phytopathogenic fungi alongside 1-(thiophenoxymethyl)benzotriazole (compound II) and 1-(azidomethyl)benzotriazole (compound III) derivatives [1]. The study assessed the concentration required for 50% inhibition of mycelial growth (pI50). The data indicate that the oxygen-containing phenoxymethyl analog (I) exhibits distinct activity profiles compared to its sulfur (II) and azido (III) congeners, highlighting the critical role of the heteroatom linker in modulating bioactivity against specific fungal species. This provides a rational basis for selecting the O-linked derivative over the S- or N3-linked analogs in agrochemical development.

Antifungal QSAR Profile
Head-to-head
O-analog shows distinct pI50 profile vs. S- and N3-analogs across four phytopathogens
Supports O-linked analog selection for fungicide lead optimization
Full pI50 values require source review; rank-order confirmed
Agricultural Chemistry Fungicide Discovery QSAR Modeling

Broad-Spectrum UV Absorption for Polymers

1-(Phenoxymethyl)-1H-benzotriazole is identified as an effective ultraviolet absorber (UVA) with a broad absorption spectrum spanning 290-400 nm . This absorption range encompasses both UV-B (290-315 nm) and UV-A (315-400 nm) radiation. While this broad absorption is characteristic of the benzotriazole class as a whole (e.g., UV-328, UV-327) , the unique N-1 substitution pattern of this compound, lacking the 2-hydroxyphenyl group necessary for the ESIPT photostabilization mechanism of its 2-substituted counterparts, implies a different photophysical deactivation pathway [1]. This structural divergence suggests that while the absorption range is class-level comparable, the mechanism of action and subsequent long-term photostability in specific polymer matrices may differ, providing a potential performance differentiator for formulators.

UV Absorption Range
Class-level
Absorbs 290–400 nm (UV-B and UV-A); lacks 2-OH group for ESIPT
Non-ESIPT mechanism may provide distinct photostability profile
Matrix-specific photodegradation behavior to verify
Polymer Science UV Stabilization Materials Chemistry

Benzofuran Synthesis Utility

1-(Phenoxymethyl)-1H-benzotriazole functions as a key synthetic intermediate for the preparation of polysubstituted benzo[b]furans . The method involves the generation of an α-aryloxy ketone intermediate via the reaction of the benzotriazolylmethyl anion with an aldehyde, followed by in situ cyclization. This one-pot methodology is specifically enabled by the phenoxymethyl-benzotriazole moiety, which serves as both an anion-stabilizing group and a leaving group. This contrasts sharply with unsubstituted benzotriazole, which does not possess the necessary substituent for this transformation, and with 2-substituted benzotriazoles, where the reactivity and regioselectivity would differ. The reaction proceeds to yield the desired benzofuran products, establishing a clear functional advantage for this specific derivative in synthetic applications.

Benzofuran Synthesis Utility
Class-level
Enables one-pot benzofuran formation via anion/aldehyde cyclization
Unique bifunctional reactivity not shared with common benzotriazole analogs
Independent verification limited; method reported in literature
Organic Synthesis Heterocyclic Chemistry Methodology

1-(Phenoxymethyl)-1H-benzotriazole: Procurement Scenarios


Novel Fungicide Lead Optimization

Procurement is recommended for research teams developing new antifungal agents for crop protection. The established QSAR model for 1-(phenoxymethyl)benzotriazole derivatives against economically significant phytopathogens like Pyricularia oryzae (rice blast) and Botrytis cinerea (gray mold) provides a data-driven foundation for lead optimization [1]. Use of this specific compound enables direct comparison with existing QSAR data to guide the rational design of analogs with improved pI50 values.

Alternative UV Stabilization for Polymers & Coatings

Procurement is justified for formulators seeking a benzotriazole-based UV absorber that operates via a non-ESIPT mechanism [1]. In applications where the performance of standard 2-hydroxyphenyl benzotriazoles (like UV-P or UV-328) is suboptimal—potentially due to matrix interactions affecting the ESIPT cycle—1-(phenoxymethyl)-1H-benzotriazole offers a structurally distinct alternative. Its broad UV-A/UV-B absorption (290-400 nm) ensures essential protection against photodegradation in polymers and coatings .

Benzofuran Molecular Library Synthesis

Procurement is essential for laboratories engaged in the synthesis of benzofuran-containing libraries for drug discovery or materials science. The unique dual functionality of the benzotriazolylmethyl moiety in 1-(phenoxymethyl)-1H-benzotriazole enables a mild, one-pot approach to polysubstituted benzo[b]furans that is not readily replicated by other benzotriazole derivatives [1]. This specificity ensures efficient and predictable access to target heterocycles, streamlining synthetic workflows.

Application
Selection Property
Validation Focus
Fungicide lead optimization
QSAR-based antifungal activity profile (O-linker specificity)
pI50 against target phytopathogens
Alternative UV stabilization for polymers
Broad 290–400 nm absorption with non-ESIPT mechanism
Long-term photostability in specific polymer matrix
Benzofuran molecular library synthesis
Bifunctional leaving group and anion stabilizing capacity
One-pot cyclization efficiency and scope

Technical Documentation Hub

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